Eniluracil

Catalog No.
S548859
CAS No.
59989-18-3
M.F
C6H4N2O2
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eniluracil

CAS Number

59989-18-3

Product Name

Eniluracil

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)

InChI Key

JOZGNYDSEBIJDH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

776C85; DH300004; GW776; GW-776; GW 776; GW-776C85; GW 776C85; GW776C85; NSC 687296; 5-ethynyluracil; ethynyluracil.

Canonical SMILES

C#CC1=CNC(=O)NC1=O

Isomeric SMILES

C#CC1=CN=C(N=C1O)O

The exact mass of the compound Eniluracil is 136.02728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687296. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Eniluracil (5-ethynyluracil, CAS 59989-18-3) is a synthetic pyrimidine analog and a highly potent, mechanism-based irreversible inactivator of dihydropyrimidine dehydrogenase (DPD). In procurement and pharmaceutical research, it is primarily utilized as a pharmacokinetic enhancer to modulate the metabolic clearance of fluoropyrimidines like 5-fluorouracil (5-FU). Unlike standard competitive substrates, Eniluracil undergoes catalytic activation by DPD itself, leading to covalent cross-linking at the enzyme's active site. This uniquely standardizes systemic exposure in in vivo models by completely eliminating the highly variable baseline DPD activity found in hepatic and gastrointestinal tissues [1].

Substituting Eniluracil with reversible DPD inhibitors (such as gimeracil/CDHP) or competitive substrates (such as uracil) fundamentally alters assay and pharmacokinetic outcomes. Reversible inhibitors require sustained, high systemic concentrations to maintain DPD suppression; as their concentration fluctuates, so does the target drug's clearance rate [1]. In contrast, Eniluracil acts as a suicide inhibitor that covalently binds to the active-site cysteine (Cys671) of DPD. A single dose achieves complete, irreversible enzyme inactivation within one hour, ensuring that DPD remains suppressed until new enzyme is synthesized de novo [2]. This non-interchangeability makes Eniluracil mandatory for applications requiring absolute, rather than concentration-dependent, DPD silencing.

Irreversible Inactivation Kinetics vs. Reversible Inhibition

Eniluracil differentiates itself from standard DPD inhibitors through its mechanism of action. While gimeracil (CDHP) acts as a reversible competitive inhibitor with a Ki of approximately 0.22 µM, Eniluracil forms an initial reversible complex (Ki = 1.6 µM) before undergoing reductive activation to covalently cross-link with DPD at a rate constant (kinact) of ~0.2 s^-1[1]. This results in complete enzyme inactivation within 1 hour, whereas reversible inhibitors only suppress activity proportionally to their circulating concentration [2].

Evidence DimensionMechanism and duration of DPD inhibition
Target Compound DataEniluracil (Covalent irreversible inactivation; kinact = 0.2 s^-1; complete knockout <1 hr)
Comparator Or BaselineGimeracil / CDHP (Reversible competitive inhibition; Ki ~ 0.22 µM)
Quantified DifferenceEniluracil provides 100% sustained enzyme inactivation independent of continuous circulating drug levels, unlike the equilibrium-dependent suppression of gimeracil.
ConditionsIn vitro DPD kinetic assays and in vivo pharmacokinetic profiling.

Irreversible inactivation eliminates the need for sustained high inhibitor concentrations, simplifying dosing regimens and formulation design in pharmacokinetic studies.

Standardization of Oral Bioavailability

The baseline oral bioavailability of 5-fluorouracil (5-FU) is highly erratic, ranging from 0% to 80%, due to variable first-pass metabolism by DPD in the gastrointestinal mucosa and liver. Co-administration with Eniluracil completely abolishes this variability, elevating the oral bioavailability of 5-FU to approximately 100% [1]. This absolute normalization is not achievable with competitive substrates like uracil, which only partially saturate the DPD pathway [2].

Evidence DimensionOral bioavailability of co-administered 5-FU
Target Compound DataEniluracil + 5-FU (~100% predictable oral bioavailability)
Comparator Or Baseline5-FU alone (0–80% highly variable bioavailability)
Quantified DifferenceEniluracil increases bioavailability to a near-absolute 100%, eliminating the up to 80% variance seen in unmodulated baselines.
ConditionsIn vivo oral dosing models.

Guarantees predictable systemic exposure in pharmacokinetic models, removing the confounding variable of individual DPD expression levels.

Target Drug Half-Life Extension

Unmodulated 5-FU is rapidly cleared from systemic circulation, exhibiting a short terminal half-life of 10 to 22 minutes. By irreversibly inactivating DPD, Eniluracil extends the half-life of 5-FU by up to 20-fold, achieving a sustained half-life of 4.5 ± 1.6 hours [1]. This profound extension allows oral dosing to mimic the pharmacokinetic profile of a continuous intravenous infusion, a critical advantage for time-dependent antimetabolite models[2].

Evidence DimensionTerminal half-life of 5-FU
Target Compound DataEniluracil + 5-FU (4.5 ± 1.6 hours)
Comparator Or Baseline5-FU alone (10 to 22 minutes)
Quantified DifferenceEniluracil yields a 15- to 20-fold increase in the terminal half-life of the active pyrimidine.
ConditionsIn vivo pharmacokinetic tracking following oral administration.

Allows researchers to simulate continuous IV infusion profiles using simple, non-invasive oral dosing models.

Suppression of Toxic Catabolite Formation

In the absence of DPD inhibition, more than 80% of an administered 5-FU dose is rapidly catabolized into α-fluoro-β-alanine (FBAL), a metabolite linked to severe neurotoxicity and hand-foot syndrome. Eniluracil's complete inactivation of DPD effectively shuts down this catabolic pathway, reducing FBAL formation to negligible levels [1]. This differs from partial inhibitors, which allow breakthrough FBAL generation as their circulating levels drop [2].

Evidence DimensionCatabolic conversion rate to α-fluoro-β-alanine (FBAL)
Target Compound DataEniluracil + 5-FU (Negligible FBAL formation)
Comparator Or Baseline5-FU alone (>80% conversion to FBAL)
Quantified DifferenceEniluracil prevents the diversion of >80% of the active compound into toxic, off-target metabolites.
ConditionsIn vivo metabolite tracking and toxicity profiling.

Crucial for isolating the direct target effects of pyrimidine analogs without interference from neurotoxic or off-target catabolites.

Pharmacokinetic Model Standardization for Pyrimidine Analogs

Because Eniluracil irreversibly knocks out DPD, it is the ideal reagent for standardizing in vivo models testing novel fluoropyrimidines. It removes the confounding variable of endogenous DPD expression, allowing researchers to isolate the true absorption and target-tissue distribution of the analog [1].

Oral Formulation Development for Short-Half-Life Antimetabolites

Eniluracil's ability to extend 5-FU's half-life from ~15 minutes to 4.5 hours makes it a critical component in R&D for oral fixed-dose combinations. It enables developers to transition compounds from continuous IV infusion requirements to convenient oral pill formats with ~100% bioavailability [2].

Mechanistic Probing of DPD Structure and Function

As a mechanism-based suicide inhibitor that cross-links with Cys671, Eniluracil is procured as a covalent probe in structural biology and enzymology. It is used to freeze DPD in specific conformational states to study proton-coupled electron transfer mechanisms across the enzyme's FeS clusters [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.027277375 Da

Monoisotopic Mass

136.027277375 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2E2W0W5XIU

Drug Indication

For the treatment of cancer in combination with 5-fluorouracil.

Pharmacology

Eniluracil is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor, designed to enhance activity of chemotaxic agents. It is under investigation by Adherex, under license from GlaxoSmithKline, for the treatment of cancer in combination with 5-fluorouracil (5-FU).
Eniluracil is an orally-active fluoropyrimidine analogue. Eniluracil inhibits dihydropyrimidine dehydrogenase, the rate-limiting enzyme that catabolizes and inactivates 5-fluorouracil (5-FU) in the liver. Co-administration of ethynyluracil permits the oral administration of 5-FU.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
DPYD [HSA:1806] [KO:K00207]

Other CAS

59989-18-3

Wikipedia

Eniluracil

Dates

Last modified: 08-15-2023
Czito BG, Hong TJ, Cohen DP, Petros WP, Tyler DS, Pappas TN, Yu D, Lee CG, Lockhart AC, Morse MA, Fernando N, Hurwitz HI: A phase I study of eniluracil/5-FU in combination with radiation therapy for potentially resectable and/or unresectable cancer of the pancreas and distal biliary tract. Cancer Invest. 2006 Feb;24(1):9-17. [PMID:16466986]
Czito BG, Hong TJ, Cohen DP, Tyler DS, Lee CG, Anscher MS, Ludwig KA, Seigler HF, Mantyh C, Morse MA, Lockhart AC, Petros WP, Honeycutt W, Spector NL, Ertel PJ, Mangum SG, Hurwitz HI: A Phase I trial of preoperative eniluracil plus 5-fluorouracil and radiation for locally advanced or unresectable adenocarcinoma of the rectum and colon. Int J Radiat Oncol Biol Phys. 2004 Mar 1;58(3):779-85. [PMID:14967434]
Yip D, Karapetis C, Strickland AH, Steer C, Holford C, Knight S, Harper P: A dose-escalating study of oral eniluracil/5-fluorouracil plus oxaliplatin in patients with advanced gastrointestinal malignancies. Ann Oncol. 2003 Jun;14(6):864-6. [PMID:12796023]

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